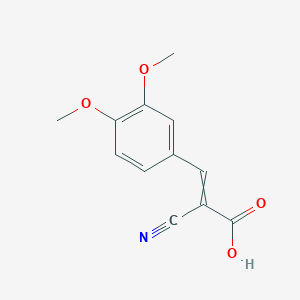

2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid

Description

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 2200–2250 | C≡N stretch (cyano group) |

| 1680–1720 | C=O stretch (carboxylic acid) |

| 1600–1580 | C=C stretch (vinyl group) |

| 1250–1270 | C-O-C stretch (methoxy) |

Nuclear Magnetic Resonance (NMR)

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at 280 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) attributed to π→π* transitions in the conjugated enoic acid system.

Thermochemical Properties (Melting Point, Solubility, Stability)

| Property | Value |

|---|---|

| Melting Point | 204–208°C |

| Solubility | DMSO > Ethanol > Water |

| Thermal Stability | Stable below 200°C |

The low water solubility arises from hydrophobic aromatic and methoxy groups. Stability studies indicate decomposition above 200°C via decarboxylation.

Tautomerism and Resonance Stabilization Mechanisms

The compound exhibits keto-enol tautomerism , but the keto form predominates due to conjugation between the cyano group and carboxylic acid.

Resonance Structures :

- Delocalization of the double bond into the cyano group:

$$

\text{CH}2=\text{C(CN)}-\text{COOH} \leftrightarrow \text{CH}2-\text{C}^+=\text{N}^--\text{COOH}

$$ - Stabilization of the carboxylate anion via conjugation with the vinyl group.

The methoxy groups further enhance stability through inductive electron donation , reducing electrophilic attack on the aromatic ring.

Properties

IUPAC Name |

2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMACYVMZKYRYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346902 | |

| Record name | 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86213-20-9 | |

| Record name | 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel Condensation Approach

The most common and historically documented method for synthesizing 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid is through a Knoevenagel condensation reaction. This involves the condensation of 3,4-dimethoxybenzaldehyde with cyanoacetic acid under basic or acidic catalysis.

Reaction:

3,4-Dimethoxybenzaldehyde + Cyanoacetic acid → this compound + H2OCatalysts: Piperidine, ammonium acetate, or other mild bases are typically used to facilitate the condensation.

Conditions: The reaction is usually performed in ethanol or other polar solvents under reflux, with reaction times ranging from several hours to overnight.

Yield: Literature reports yields ranging from 70% to over 85% depending on reaction optimization.

Mechanism: The aldehyde carbonyl condenses with the active methylene group of cyanoacetic acid, followed by dehydration to form the α,β-unsaturated nitrile acid.

Variations and Improvements

Microwave-Assisted Knoevenagel Condensation:

Microwave irradiation has been applied to accelerate the Knoevenagel condensation, reducing reaction times significantly (e.g., to minutes) and improving yields and purity. This method also reduces solvent usage and energy consumption.Solvent-Free Conditions:

Some modern protocols employ solvent-free or minimal solvent conditions, enhancing green chemistry aspects and simplifying purification steps.

Detailed Research Findings and Data

Table 1: Summary of Preparation Conditions and Yields

Notes on Purification and Characterization

Purification typically involves recrystallization from ethanol or ethyl acetate to obtain the pure acid with a melting point consistent with literature values (204–208 °C).

Characterization is confirmed by standard analytical methods such as NMR, IR spectroscopy (notably the nitrile stretch around 2200 cm⁻¹), and mass spectrometry.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the cyano group or the α,β-unsaturated system. Key findings include:

-

Potassium permanganate (KMnO₄) in acidic conditions oxidizes the cyano group to a carboxylic acid, yielding 3-(3,4-dimethoxyphenyl)prop-2-enoic acid .

-

Chromium trioxide (CrO₃) selectively oxidizes the methoxy-substituted phenyl ring under controlled conditions, forming quinone derivatives .

| Reagent/Conditions | Product | Reference |

|---|---|---|

| KMnO₄, H₂SO₄, 80°C | 3-(3,4-Dimethoxyphenyl)prop-2-enoic acid | |

| CrO₃, AcOH, reflux | 2-Cyano-3-(3,4-dioxophenyl)prop-2-enoic acid |

Reduction Reactions

Reduction targets the cyano group or the double bond in the propenoic acid moiety:

-

Lithium aluminum hydride (LiAlH₄) reduces the cyano group to an amine, producing 3-(3,4-dimethoxyphenyl)prop-2-enamide .

-

Hydrogenation (H₂/Pd) saturates the α,β-unsaturated bond, yielding 2-cyano-3-(3,4-dimethoxyphenyl)propanoic acid .

| Reagent/Conditions | Product | Reference |

|---|---|---|

| LiAlH₄, THF, 0°C | 3-(3,4-Dimethoxyphenyl)prop-2-enamide | |

| H₂, Pd/C, EtOH, 25°C | 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid |

Substitution Reactions

The electron-deficient cyano group and methoxy substituents enable nucleophilic substitutions:

-

Ammonia (NH₃) in ethanol replaces the cyano group with an amine, forming 3-(3,4-dimethoxyphenyl)prop-2-enamide .

-

Alkoxy groups substitute methoxy residues under basic conditions (e.g., NaOH/ROH), generating ether derivatives .

| Reagent/Conditions | Product | Reference |

|---|---|---|

| NH₃, EtOH, reflux | 3-(3,4-Dimethoxyphenyl)prop-2-enamide | |

| NaOH, ROH, 60°C | 2-Cyano-3-(3,4-dialkoxyphenyl)prop-2-enoic acid |

Condensation and Cyclization

The compound participates in Knoevenagel condensations and heterocycle formation:

-

Reaction with hydrazine forms pyrazole derivatives via cyclization .

-

Malononitrile condensation yields extended α,β-unsaturated systems for photochemical applications .

| Reagent/Conditions | Product | Reference |

|---|---|---|

| Hydrazine, EtOH, reflux | 5-(3,4-Dimethoxyphenyl)pyrazole-3-carbonitrile | |

| Malononitrile, piperidine | 2-Cyano-3-(3,4-dimethoxyphenyl)pent-2-enedioic acid |

Scientific Research Applications

Organic Synthesis

2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations such as oxidation, reduction, and substitution reactions.

The compound has been studied for its potential biological activities:

- Histone Deacetylase (HDAC) Inhibition: Research indicates that derivatives of this compound can act as HDAC inhibitors, which play a crucial role in cancer therapy by inducing apoptosis in cancer cells . HDAC inhibitors are known to affect gene expression and have been explored for treating various cancers.

- Antioxidant Properties: The presence of the methoxy groups contributes to its antioxidant capabilities, making it a candidate for further studies in oxidative stress-related conditions .

Material Science

In material science, this compound is investigated for developing polymers and dyes with specific properties. Its unique structure allows it to participate in reactions that modify material characteristics.

Case Studies

Mechanism of Action

The mechanism of action of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, while the dimethoxyphenyl group can participate in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Cyano-3-(3,4-dimethoxyphenyl)acrylic acid

- 3-(3,4-Dimethoxyphenyl)propionic acid

- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester

Uniqueness

2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid is unique due to the presence of both a cyano group and a dimethoxyphenyl group, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Biological Activity

2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid, also known as a derivative of cinnamic acid, has garnered attention for its potential biological activities. This compound features a cyano group and a dimethoxyphenyl moiety, which contribute to its unique reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of various enzymes and receptors.

- Aromatic Interactions : The dimethoxyphenyl group engages in π-π interactions with other aromatic systems, which may influence binding affinity and biological effects.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways and signaling cascades .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various studies. It is believed to modulate inflammatory pathways by inhibiting the secretion of pro-inflammatory cytokines and enzymes.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals; protects against oxidative stress | |

| Anti-inflammatory | Inhibits cytokine secretion; reduces inflammation | |

| Anticancer | Induces apoptosis; inhibits tumor growth |

Case Studies

- Antioxidant Activity Study : A study evaluated the radical scavenging ability of various derivatives of cinnamic acid, including this compound. The results indicated a significant reduction in lipid peroxidation in rat hepatic microsomes when treated with this compound, highlighting its potential as an antioxidant agent.

- Anti-inflammatory Mechanism : In a model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect through the inhibition of pro-inflammatory mediators.

- Anticancer Activity : A study on cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism involved modulation of Bcl-2 family proteins and activation of caspases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves condensation of 3,4-dimethoxycinnamic acid derivatives with cyanoacetic acid under acidic or catalytic conditions. For example, reduction of 3,4-dimethoxycinnamic acid to its propanol derivative, followed by cyanoacetic acid condensation and demethylation with boron trichloride, yields the target compound . Key parameters include reaction temperature (optimized between 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Impurities from incomplete demethylation can be minimized via TLC monitoring and recrystallization in ethanol/water mixtures.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : Analyze the coupling constant (J ≈ 16 Hz for trans double bonds in NMR) to confirm the E-configuration of the propenoic acid moiety. Methoxy groups appear as singlets near δ 3.8–4.0 ppm .

- FTIR : Confirm the cyano group (C≡N) via a sharp peak at ~2200–2250 cm⁻¹ and the carboxylic acid (C=O) stretch at ~1680–1700 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak (M⁺) should match the exact mass (C₁₂H₁₁NO₄: 233.19 g/mol) with fragmentation patterns consistent with loss of CO₂ (44 Da) and methoxy groups (32 Da) .

Q. What are the recommended protocols for handling and storing this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the cyano group or oxidation of methoxy substituents. Use gloveboxes for weighing to avoid moisture absorption. Safety protocols include fume hood usage during synthesis and disposal via neutralization with dilute sodium bicarbonate .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (via the SHELX suite) is ideal for determining the E-configuration and hydrogen-bonding networks. For example, intermolecular O–H···N hydrogen bonds between the carboxylic acid and cyano groups stabilize the crystal lattice. Graph set analysis (as per Etter’s rules) can classify motifs like dimers, critical for understanding packing efficiency .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., cyano group) or nucleophilic substitution (methoxy substituents). Molecular dynamics (MD) simulations in explicit solvents (water/DMSO) assess solvation effects on reactivity .

Q. How do researchers address discrepancies in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Trace impurities (e.g., residual boron trichloride) may skew bioassay results .

- Dose-Response Curves : Perform IC₅₀ assays with triplicate replicates and negative controls (e.g., DMSO vehicle) to distinguish specific inhibition from nonspecific cytotoxicity .

- Stereochemical Consistency : Compare activity of E/Z isomers (if present) via chiral chromatography to rule out configuration-dependent effects .

Q. What experimental designs optimize the compound’s stability in aqueous buffers for pharmacokinetic studies?

- Methodological Answer : Conduct forced degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Monitor degradation products via LC-MS and identify hydrolytic pathways (e.g., cyano → amide conversion). Stabilizers like cyclodextrins or PEG-400 enhance solubility and shelf-life in PBS (pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.